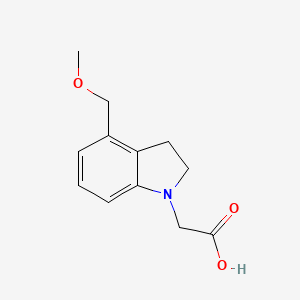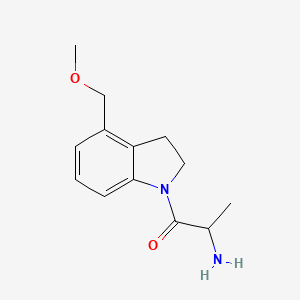
4-氨基-3-(吗啉-4-羰基)异噻唑-5-羧酸
描述
科学研究应用
仿生结晶
该化合物可用于基于羧酸的MOFs的合成,通过仿生结晶在室温下进行 . 该过程使用生物大分子作为成核剂,以促进MOFs在室温下于水中结晶 . 对对苯二甲酸的胺官能化加速了结晶MOFs的形成,使新的酶@MOFs合成成为可能 .
酶固定
该化合物可用于在金属-有机骨架(MOFs)中进行酶固定,以避免变性和利用酶在其天然环境之外的理想性质 . 这种策略克服了传统的后组装封装带来的孔径限制 .
催化性能
该化合物可用于研究酶@MOFs的催化性能 . 酶@MOFs的结构和形貌通过PXRD、FTIR和SEM-EDX表征,并评估了其催化潜力 .
有机合成
该化合物可用于有机合成 . 羧酸是氨基酸、脂肪和碳水化合物降解途径中的中间体 . 它们可以与自身形成氢键,从而增加化合物的稳定性 .
纳米技术
该化合物可用于纳米技术 . 有机羧酸可以通过超声辐射辅助多壁碳纳米管(MWCNTs)的表面改性,在聚合物纳米材料的生产中得到应用 .
生物技术前景
该化合物可用于生物技术前景 . 酶是一类重要的生物大分子,它们以高度的选择性和效率催化化学转化 . 然而,由于酶脆弱的三级结构,它们在工业过程中的应用受到限制 .
作用机制
Target of Action
The compound “4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid” is a derivative of isothiazole and morpholine. Isothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Morpholine derivatives also have a wide range of biological activities.
Mode of Action
Without specific studies on “4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid”, it’s challenging to determine its exact mode of action. Many isothiazole derivatives are known to interact with their targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .
Biochemical Pathways
Thiazole derivatives, a class of compounds closely related to isothiazoles, are known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid”. Given the biological activities of related compounds, it could potentially have a range of effects depending on the target and the context of its action .
生化分析
Biochemical Properties
4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s isothiazole ring is known to participate in electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in biochemical pathways . It has been observed to interact with enzymes such as thiamine pyrophosphokinase, which is involved in the synthesis of thiamine pyrophosphate, a crucial cofactor in cellular metabolism . Additionally, the morpholine moiety in the compound can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity.
Cellular Effects
4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules such as protein kinases and phosphatases, which play critical roles in cell growth and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses . The compound’s impact on cellular metabolism is also notable, as it can influence the activity of enzymes involved in glycolysis and the citric acid cycle.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . For example, it has been found to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Additionally, the compound can induce changes in gene expression by binding to transcription factors and altering their ability to regulate target genes . These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular homeostasis and stress responses .
Dosage Effects in Animal Models
The effects of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxicity, leading to cellular damage and impaired organ function . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups and facilitate its excretion . Additionally, it can influence the levels of key metabolites in pathways such as glycolysis and the citric acid cycle, potentially altering cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms involving membrane-bound transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments . The compound’s localization and accumulation can affect its biological activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes . Its presence in the nucleus allows it to interact with transcription factors and influence gene expression, while its localization in the mitochondria can impact cellular energy production and apoptosis .
属性
IUPAC Name |
4-amino-3-(morpholine-4-carbonyl)-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c10-5-6(11-17-7(5)9(14)15)8(13)12-1-3-16-4-2-12/h1-4,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWNPXZKFAKEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NSC(=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478502.png)
![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)
![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)

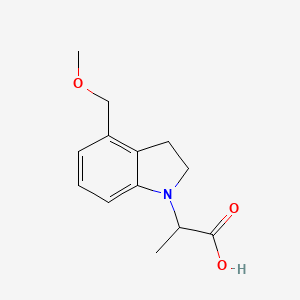

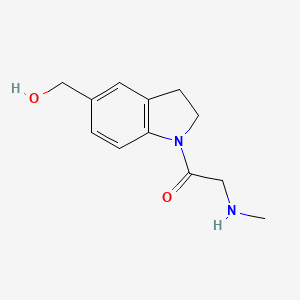


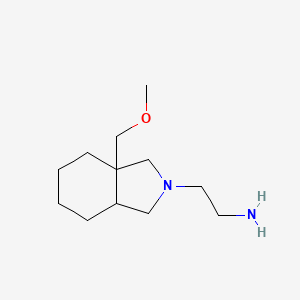
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478515.png)
